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Introduction
2-[4-(Trifluoromethyl)phenyl]benzaldehyde, also known as 4'-(Trifluoromethyl)biphenyl-2-

carbaldehyde, is a fluorinated aromatic aldehyde with significant potential as a building block in

medicinal chemistry and materials science. Its structure, featuring a biphenyl backbone with a

trifluoromethyl group and an aldehyde functionality, imparts unique electronic and steric

properties that make it a valuable intermediate in the synthesis of complex organic molecules.

The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and

binding affinity of target compounds, making this molecule of particular interest in drug

discovery programs. This guide provides a comprehensive overview of the physical and

chemical properties, synthesis, reactivity, and potential biological significance of 2-[4-
(trifluoromethyl)phenyl]benzaldehyde.
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A summary of the key physicochemical properties of 2-[4-
(Trifluoromethyl)phenyl]benzaldehyde is provided in the table below.

Property Value Reference

CAS Number 84392-23-4

Molecular Formula C₁₄H₉F₃O

Molecular Weight 250.22 g/mol

Appearance
Clear liquid or crystalline

powder

Density 1.273 g/mL at 25 °C

Refractive Index n20/D 1.552

Purity ≥ 95% (NMR)

Storage Store at 0-8 °C

Synonyms: 4'-(Trifluoromethyl)-1,1'-biphenyl-2-carboxaldehyde, 4'-(Trifluoromethyl)biphenyl-2-

carbaldehyde.

Spectroscopic Data
While specific experimental spectra for 2-[4-(trifluoromethyl)phenyl]benzaldehyde are not

widely available in public databases, the expected spectral characteristics can be inferred from

its structure and comparison with related compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of

signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the nine protons on

the biphenyl scaffold. The aldehyde proton (-CHO) will appear as a distinct singlet further

downfield, likely in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl

group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon

of the aldehyde group in the range of δ 190-200 ppm. Multiple signals will be present in the
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aromatic region (δ 120-150 ppm) for the carbon atoms of the two phenyl rings. The

trifluoromethyl group will appear as a quartet due to C-F coupling.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band

for the C=O stretching vibration of the aldehyde group, typically found around 1700 cm⁻¹.

Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C=C stretching

vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region. The C-F stretching

vibrations of the trifluoromethyl group are expected to produce strong absorptions in the 1000-

1200 cm⁻¹ range.

Synthesis and Experimental Protocols
The synthesis of 2-[4-(trifluoromethyl)phenyl]benzaldehyde is most commonly achieved via

a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction

is widely used for the synthesis of biaryl compounds.

Reaction Principle: The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction

between an organoboron compound (in this case, 4-(trifluoromethyl)phenylboronic acid) and an

organohalide (2-bromobenzaldehyde). The catalytic cycle involves the oxidative addition of the

palladium(0) catalyst to the organohalide, followed by transmetalation with the boronic acid and

reductive elimination to yield the desired biphenyl product and regenerate the catalyst.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol (General Procedure):

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or

nitrogen), combine 2-bromobenzaldehyde (1.0 eq), 4-(trifluoromethyl)phenylboronic acid

(1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄
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(tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-

Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (typically 1-5 mol%), and a base

(e.g., potassium carbonate, cesium carbonate, or potassium phosphate, 2-3 eq).

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (such as

toluene, dioxane, or THF) and an aqueous solution of the base is commonly used.

Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature

typically ranging from 80 to 110 °C. The reaction progress is monitored by thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an

organic solvent (e.g., ethyl acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product is then purified by column chromatography on

silica gel to afford the pure 2-[4-(trifluoromethyl)phenyl]benzaldehyde.

Reactivity and Chemical Profile
The chemical reactivity of 2-[4-(trifluoromethyl)phenyl]benzaldehyde is primarily dictated by

the aldehyde functional group, with its reactivity modulated by the electronic effects of the

biphenyl system and the trifluoromethyl group.

Aldehyde Reactivity: The aldehyde group is susceptible to nucleophilic attack, making it a

versatile handle for a variety of chemical transformations. It can readily undergo reactions

such as:

Oxidation: to the corresponding carboxylic acid.

Reduction: to the corresponding benzyl alcohol.

Reductive Amination: to form various secondary and tertiary amines.

Wittig Reaction: to form stilbene derivatives.

Condensation Reactions: such as aldol and Knoevenagel condensations to form α,β-

unsaturated systems.
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Influence of the Trifluoromethyl Group: The strongly electron-withdrawing nature of the

trifluoromethyl group increases the electrophilicity of the entire aromatic system, including

the carbonyl carbon of the aldehyde. This can enhance the rate of nucleophilic addition

reactions at the aldehyde.

Stability: The compound is expected to be stable under standard laboratory conditions,

though aldehydes can be prone to oxidation upon prolonged exposure to air. Storage in a

cool, dark place under an inert atmosphere is recommended to maintain its purity.
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Caption: Key reactions of the aldehyde group.

Biological Activity and Drug Development
Applications
While specific biological data for 2-[4-(trifluoromethyl)phenyl]benzaldehyde is not

extensively reported, the structural motifs present in the molecule are of significant interest in

drug discovery.

Biphenyl Moiety: The biphenyl scaffold is a common feature in many biologically active

compounds, contributing to favorable interactions with various biological targets. Biphenyl

derivatives have been reported to exhibit a wide range of pharmacological activities,

including anti-inflammatory, antimicrobial, and anticancer properties.

Trifluoromethyl Group: The incorporation of a trifluoromethyl group is a well-established

strategy in medicinal chemistry to improve the pharmacological profile of drug candidates.

This group can enhance metabolic stability by blocking sites of oxidative metabolism,
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increase lipophilicity which can improve cell membrane permeability, and favorably modulate

binding interactions with target proteins.

Potential Applications: Given these structural features, 2-[4-
(trifluoromethyl)phenyl]benzaldehyde is a promising starting material for the synthesis of

novel therapeutic agents. It can be utilized in the development of inhibitors for various

enzymes or ligands for receptors where the biphenyl and trifluoromethyl moieties can

contribute to potent and selective binding. Further research is warranted to explore the

specific biological targets and potential therapeutic applications of derivatives synthesized

from this compound.

There are no specific signaling pathways directly attributed to 2-[4-
(trifluoromethyl)phenyl]benzaldehyde in the currently available literature. However, its

derivatives could potentially interact with a multitude of pathways depending on the overall

structure of the final molecule. For instance, biphenyl-containing compounds have been

implicated in modulating pathways related to inflammation and cell proliferation.

Conclusion
2-[4-(trifluoromethyl)phenyl]benzaldehyde is a valuable and versatile building block for

organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its

synthesis via the robust Suzuki-Miyaura coupling reaction allows for its efficient preparation.

The presence of the reactive aldehyde group, combined with the beneficial properties of the

biphenyl and trifluoromethyl moieties, makes it an attractive starting material for the

development of novel compounds with tailored biological and physical properties. This

technical guide provides a foundational understanding of its chemistry and potential

applications, encouraging further exploration of this promising molecule in research and

development.

To cite this document: BenchChem. [physical and chemical properties of 2-[4-
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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